molecular formula C5H6BrN3 B1279471 5-Bromo-2-hydrazinopyridine CAS No. 77992-44-0

5-Bromo-2-hydrazinopyridine

Cat. No.: B1279471
CAS No.: 77992-44-0
M. Wt: 188.03 g/mol
InChI Key: QYQLEYTXFMOLEI-UHFFFAOYSA-N
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Description

5-Bromo-2-hydrazinopyridine: is a heterocyclic organic compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a hydrazine group at the 2-position. This compound appears as a white to light yellow to light orange powder or crystal .

Preparation Methods

Direct Nucleophilic Substitution Using Hydrazine Hydrate

The most widely documented method for synthesizing 5-bromo-2-hydrazinopyridine involves the nucleophilic substitution of 2-chloro-5-bromopyridine with hydrazine hydrate. This single-step reaction is characterized by its simplicity and high yield under optimized conditions.

Reaction Conditions and Procedure

  • Starting Material : 2-Chloro-5-bromopyridine (64 g, 333 mmol)
  • Reagent : Hydrazine monohydrate (250 mL)
  • Temperature : 70°C
  • Duration : 72 hours
  • Workup : The reaction mixture is diluted with water (750 mL), and the precipitate is filtered and purified via azeotropic distillation with toluene and dichloromethane.

Outcomes

  • Yield : 83% (52 g)
  • Purity : The product is obtained as a pale brown solid with minimal byproducts, attributed to the excess hydrazine acting as both a reactant and solvent.

Advantages and Limitations

  • Advantages : No specialized catalysts or solvents are required, making it cost-effective for laboratory-scale synthesis.
  • Limitations : The extended reaction time (72 hours) limits its industrial scalability.

Catalyzed Substitution in Tertiary Amine Solvents

A patent-pending method optimized for industrial production employs tertiary amine solvents (e.g., N,N-dimethylpropanolamine) to enhance reaction efficiency. Although originally developed for 3-chloro-2-hydrazinopyridine, this approach is adaptable to this compound by substituting the precursor.

Reaction Conditions and Procedure

  • Starting Material : 2-Chloro-5-bromopyridine (148 g)
  • Solvent : N,N-dimethylpropanolamine (3,700 g)
  • Reagent : 80% hydrazine hydrate (105 g)
  • Temperature : 130°C (reflux)
  • Duration : 10 hours
  • Workup : Post-reaction cooling to 25°C induces crystallization. The solid is centrifuged, washed with water, and dried under vacuum.

Outcomes

  • Yield : 95% (reported for analogous chloro derivative)
  • Purity : 99.7% (HPLC), with the solvent acting as an acid scavenger to stabilize pH and minimize side reactions.

Advantages and Limitations

  • Advantages : Higher yield and shorter reaction time due to the solvent’s dual role as a reaction medium and pH buffer.
  • Limitations : Requires inert gas (nitrogen) protection and specialized equipment for high-temperature reflux.

Comparative Analysis of Methods

Parameter Hydrazine Hydrate Method Tertiary Amine Solvent Method
Reaction Time 72 hours 10 hours
Yield 83% 95% (analogous system)
Solvent Cost Low (self-solvating) Moderate (N,N-dimethylpropanolamine)
Industrial Scalability Limited High
Byproduct Formation Minimal Negligible

Key Considerations for Process Optimization

Purification Techniques

  • Crystallization : Cooling the reaction mixture to 20–30°C followed by centrifugation or filtration is standard.
  • Drying : Vacuum drying at 55–65°C ensures minimal decomposition.

Industrial Applications and Modifications

The tertiary amine solvent method is favored in industrial settings due to its reproducibility and compatibility with continuous flow reactors. For example, a double-cone dryer can uniformly dry the product at 60°C under -0.09 MPa. Modifications such as slow NaOH addition during precursor synthesis further improve selectivity by maintaining pH 6–9.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydrazinopyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.

    Condensation reactions: The compound can form hydrazones and azines through condensation with carbonyl compounds.

    Oxidation and reduction: The hydrazine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Hydrazine hydrate is commonly used as a reagent in nucleophilic substitution reactions.

    Condensation reactions: Carbonyl compounds such as aldehydes and ketones are used in condensation reactions.

    Oxidation and reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used in these reactions.

Major Products:

    Hydrazones and azines: Formed through condensation reactions with carbonyl compounds.

    Substituted pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
5-Bromo-2-hydrazinopyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. It has shown potential in developing anti-cancer and anti-inflammatory drugs . For instance, research indicates that derivatives of this compound can inhibit specific pathways involved in tumor growth, such as methyltransferase activities associated with cancers like diffuse large B-cell lymphoma and prostate cancer .

Case Study: Anticancer Activity

  • Study Findings: In vitro studies demonstrated that compounds similar to this compound exhibited dose-dependent cytotoxicity against various cancer cell lines.
  • IC50 Values: These values were significantly lower than standard chemotherapeutic agents, indicating its potential as an effective anticancer agent.

Agricultural Chemicals

Enhancing Efficacy of Agrochemicals:
This compound is also employed in the formulation of agrochemicals, which are crucial for improving crop yield and protection. It enhances the effectiveness of pesticides and herbicides through its chemical properties, making it a valuable asset in agricultural research .

Material Science

Development of Novel Materials:
In material science, this compound is used to create polymers and coatings that exhibit improved durability and resistance to environmental factors. This application is vital for developing materials with enhanced performance characteristics .

Biochemical Research

Study of Enzyme Inhibitors:
Researchers utilize this compound to study enzyme inhibitors and other biochemical pathways. It aids in understanding various biological processes, including those related to cancer progression and metabolic pathways .

Analytical Chemistry

Reagent in Analytical Methods:
this compound acts as a reagent in analytical methods, facilitating the detection and quantification of other compounds in complex mixtures. This capability is essential for quality control across various industries, ensuring the integrity of products .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Pharmaceutical DevelopmentIntermediate for anti-cancer and anti-inflammatory drugsSignificant cytotoxicity against cancer cell lines; lower IC50 than standard agents
Agricultural ChemicalsEnhances efficacy of pesticides and herbicidesImproves crop yield and protection
Material ScienceUsed in developing durable polymers and coatingsExhibits improved resistance to environmental factors
Biochemical ResearchStudies enzyme inhibitors and biochemical pathwaysAids understanding of cancer progression
Analytical ChemistryActs as a reagent for detection/quantificationCrucial for quality control across industries

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinopyridine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-Hydrazinopyridine
  • 4-Hydrazinopyridine
  • 2-Bromo-6-hydrazinopyridine
  • 5-Bromo-4-methyl-N-nitropyridin-2-amine

Comparison: 5-Bromo-2-hydrazinopyridine is unique due to the presence of both a bromine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other hydrazinopyridines.

Biological Activity

5-Bromo-2-hydrazinopyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a hydrazine functional group attached to a pyridine ring. Its molecular formula is C5H6BrN3\text{C}_5\text{H}_6\text{BrN}_3 with a molecular weight of approximately 188.03 g/mol. The compound is synthesized through various methods, including condensation reactions with carbonyl compounds, which yield hydrazone derivatives often evaluated for biological activity .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

  • Inhibition of enzyme activity : The hydrazine group can disrupt enzymatic functions critical for cell survival and proliferation.
  • Disruption of cellular processes : The bromine atom may participate in halogen bonding, further influencing the compound's biological reactivity .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial and fungal strains. For instance, derivatives of this compound were evaluated for their minimum inhibitory concentration (MIC) against a panel of microorganisms, demonstrating promising results .

Anticancer Properties

This compound has been investigated for its anticancer potential. A study highlighted the compound's ability to inhibit the growth of several cancer cell lines, including breast and ovarian cancer cells. The following table summarizes the cytotoxicity data:

Cell LineCompound Concentration (µM)GI50 Value (µM)
SNB-75 (CNS)0.140.14
BT-549 (Breast)0.170.17
HepG2 (Liver)0.240.24

These findings indicate that while the compound exhibits significant cytotoxicity, its effectiveness varies across different cell lines .

Case Studies

  • Synthesis and Evaluation : A study synthesized various hydrazide-hydrazones based on this compound and assessed their bioactivity against cancer cell lines. Notably, certain derivatives demonstrated high selectivity and potency, particularly against HepG2 and 769-P cell lines .
  • Combination Therapy : In another investigation, the compound was tested in combination with cisplatin and olaparib on patient-derived ovarian cancer cells. This combination therapy showed enhanced efficacy compared to monotherapy, indicating the potential for developing combination treatment strategies involving this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-hydrazinopyridine?

  • Methodological Answer : The compound is typically synthesized via bromination of 2-hydrazinopyridine derivatives. Evidence suggests that brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) under reflux conditions are effective, with radical initiators like AIBN improving yield . Post-synthesis purification involves column chromatography or recrystallization. Key intermediates include halogenated pyridines, as seen in analogous syntheses of brominated pyridines .

Q. How is this compound characterized for purity and structure?

  • Methodological Answer : Characterization employs spectroscopic and analytical techniques:

  • NMR (¹H/¹³C) to confirm hydrazine and bromine positions.
  • IR spectroscopy to identify N–H stretches (~3300 cm⁻¹) and C–Br bonds (~600 cm⁻¹).
  • Melting point analysis (e.g., 198–202°C for related bromopyridines) .
  • Elemental analysis (C, H, N) to verify stoichiometry .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation (H335) .
  • Storage : Keep in airtight containers, away from light and moisture, at ambient temperatures .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the hydrazine moiety in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The hydrazine group acts as a directing group, facilitating regioselective C–H functionalization. For example, in Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl boronic acids to couple at the bromine position, while the hydrazine stabilizes intermediates via coordination . Studies on analogous bromopyridines show that steric and electronic effects of substituents impact reaction efficiency .

Q. What strategies resolve contradictions in reported thermal stability data for brominated hydrazinopyridines?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 162–164°C vs. 195°C for similar compounds) arise from varying experimental conditions. To reconcile

  • Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).
  • Compare purity levels (HPLC) and crystallinity (XRD), as impurities or polymorphs alter stability .
  • Review synthetic pathways: Residual solvents (e.g., DMF) may lower observed decomposition points .

Q. How can regioselective functionalization of this compound be optimized for drug discovery?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the hydrazine group with Boc anhydride to prevent unwanted side reactions during bromine substitution .
  • Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for coupling efficiency. For example, Pd(dba)₂ with XPhos ligands enhances selectivity in Negishi couplings .
  • Computational Modeling : Use DFT calculations to predict reactive sites and transition states, reducing trial-and-error experimentation .

Properties

IUPAC Name

(5-bromopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQLEYTXFMOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468177
Record name 5-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77992-44-0
Record name 5-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-HYDRAZINOPYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

9.3 ml (9.5 g, 190.2 mmol) hydrazine hydrate are added to a solution of 1.8 g (9.5 mmol) 5-bromo-2-chloropyridine in 25 ml ethanol at RT, while stirring, and the mixture is then stirred at 90° C. for 46 h. After concentration of the reaction mixture in vacuo, the residue is stirred in water and the solid is filtered off, washed with water and diethyl ether and dried in vacuo.
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
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Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 12 L three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, connected on top with a nitrogen bubbler and a thermometer, was charged with 2,5-dibromopyridine (442 g, 1.87 moles), hydrazine hydrate (55% wt., 1057 ml, 18.7 moles), poly(ethylene glycol) (average Mn about 300, 1.87 L), 2-butanol (373 ml) and water (1.87 L). The mixture was heated at reflux for 29 hours. The heating source was removed and the mixture was stirred for an additional 20 hours. To the resulting slurry, cold water (2.2 L) was added. The slurry was stirred for an additional 30 minutes and filtered. The cake was washed with cold water (3×200 ml) and dried in a vacuum-oven (40° C.) for 48 hours. The title compound was obtained as off-white flakes (305 g, yield 87%).
Quantity
442 g
Type
reactant
Reaction Step One
Quantity
1057 mL
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene glycol)
Quantity
1.87 L
Type
reactant
Reaction Step One
Quantity
373 mL
Type
reactant
Reaction Step One
Name
Quantity
1.87 L
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

2-Chloro-5-bromopyridine (64 g, 333 mmol) was suspended in hydrazine monohydrate (250 mL) and the mixture was heated at 70° C. for 72 hours. The reaction mixture was then diluted with water (750 mL) and the resulting precipitate was filtered off and azeotroped, firstly with toluene (×2) then dichloromethane (×2), to afford the title compound as a pale brown solid in 83% yield, 52 g.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-hydrazinopyridine
5-Bromo-2-hydrazinopyridine
5-Bromo-2-hydrazinopyridine
5-Bromo-2-hydrazinopyridine

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